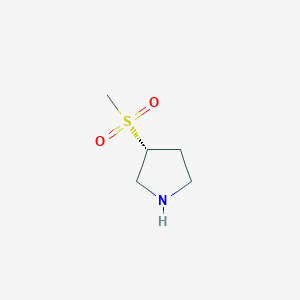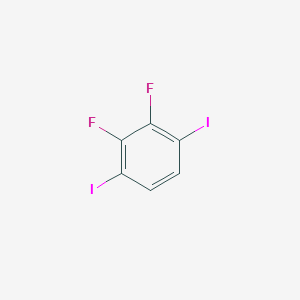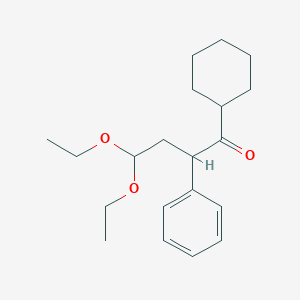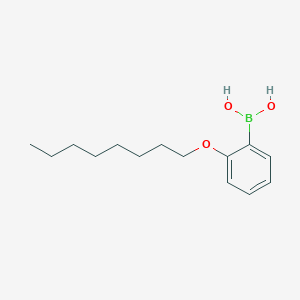
2-Octyloxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyloxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an octyloxy group
Mechanism of Action
Target of Action
2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .
Mode of Action
The mode of action of this compound involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .
Biochemical Pathways
Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .
Pharmacokinetics
Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of this compound’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Octyloxyphenylboronic acid are not fully explored yet. This interaction is often utilized in various sensing applications. The key interaction of boronic acids with diols also allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Cellular Effects
The cellular effects of this compound are not well-documented. Boronic acids are known to interact with proteins, enabling their manipulation and cell labeling . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Boronic acids are known to form reversible covalent complexes with biological molecules, which can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Boronic acids are known to interact with various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyloxyphenylboronic acid can be synthesized through the reaction of 2-bromoanisole with octyl bromide in the presence of a base, followed by the conversion of the resulting 2-octyloxybromobenzene to the boronic acid derivative using a palladium-catalyzed borylation reaction. The general reaction conditions involve the use of a palladium catalyst, such as Pd(PPh3)4, and a boron source, such as bis(pinacolato)diboron, in the presence of a base like potassium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Octyloxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols.
Esterification: Reaction with diols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
2-Octyloxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Sensing and Detection: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Drug Delivery: Boronic acid derivatives are explored for targeted drug delivery systems due to their ability to interact with specific biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the octyloxy group, making it less hydrophobic and potentially less selective in certain applications.
2-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an octyloxy group, which may affect its reactivity and solubility.
Uniqueness
2-Octyloxyphenylboronic acid’s unique feature is the octyloxy group, which increases its hydrophobicity and may enhance its interactions with hydrophobic substrates or environments. This can be particularly useful in applications where selective binding to hydrophobic molecules is desired .
Properties
IUPAC Name |
(2-octoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBINCPWFBHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


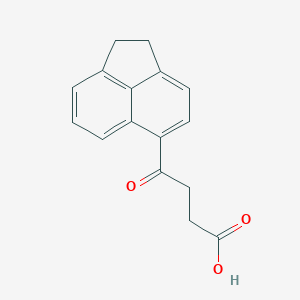
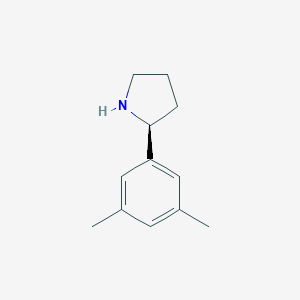
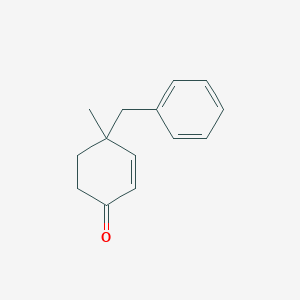
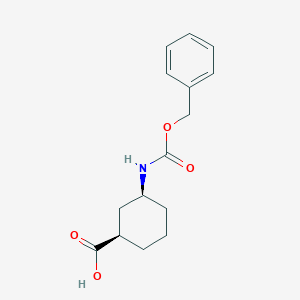
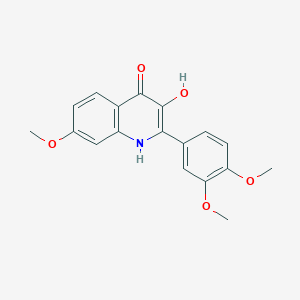
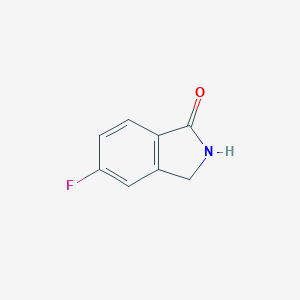
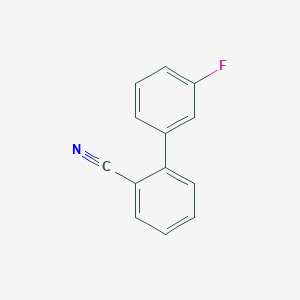
![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

